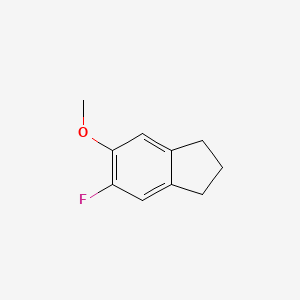

5-fluoro-6-methoxy-2,3-dihydro-1H-indene

Description

Contextualization within Indene (B144670) Chemistry and Fluorinated Organic Compounds

The indene framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a significant structural motif in organic chemistry. Methodologies to synthesize functionalized indene derivatives are of great interest, utilizing starting materials like substituted phenols in multi-step reaction sequences involving processes such as Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis. acs.orgorganic-chemistry.org The development of efficient strategies to construct the indene skeleton allows for the creation of a wide array of variously substituted derivatives. acs.org

The field of fluorinated organic compounds, often called organofluorine chemistry, has become a vital area of research, particularly within medicinal chemistry. numberanalytics.com The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small atomic size allow it to form strong bonds with carbon, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comacs.orgbohrium.com Consequently, the strategic incorporation of fluorine is a widely used strategy in drug design and development, with approximately 20% of all pharmaceuticals containing fluorine. acs.orgnih.govmdpi.com The synthesis of novel fluorinated motifs is a continuous goal for medicinal chemists, driving the development of new synthetic methodologies. researchgate.net

Rationale for Research Focus on 5-Fluoro-6-methoxy-2,3-dihydro-1H-indene

The specific research interest in this compound stems from its status as a substituted indene, combining the structural features of the indene core with the influential properties of fluorine and a methoxy (B1213986) group. Dihydro-1H-indene derivatives have been investigated for their potential as potent biologically active agents. For instance, a series of novel dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors, showing promise for anti-angiogenic and antitumor applications. tandfonline.comnih.gov

The presence of both a fluorine atom and a methoxy group on the aromatic ring makes this compound a valuable building block. The fluoro-aryl ether moiety is of particular interest. Aryl methyl ethers are common in biologically active natural products but are often susceptible to rapid metabolic degradation by P450 enzymes in the liver. nih.gov The introduction of fluorine can block these metabolically labile sites, potentially improving the in vivo half-life of molecules containing this scaffold. bohrium.comnih.gov Therefore, this compound serves as a key intermediate for synthesizing more complex molecules where enhanced metabolic stability and specific biological interactions are desired. Its availability from chemical suppliers points to its utility in synthetic organic chemistry and drug discovery programs. bldpharm.com

Overview of Prior Research Trajectories Involving Structurally Related Indenes and Fluoro-Aryl Ethers

Research on structurally related indenes has explored their potential in various applications. Substituted indenes are investigated for their utility in materials science, such as in photovoltaics, and as building blocks for more complex molecular architectures. acs.org In medicinal chemistry, derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been synthesized and shown to possess significant antiproliferative activities, highlighting the importance of the substituted dihydro-1H-indene core. tandfonline.comnih.gov Studies on these analogues help to establish structure-activity relationships (SARs), guiding the design of new compounds with improved potency. nih.gov

The study of fluoro-aryl ethers is a significant trajectory in its own right, primarily driven by the need to overcome metabolic liabilities in drug candidates. The substitution of a metabolically weak C-H bond in an aryl methyl ether with a stronger C-F bond is a common strategy to enhance metabolic stability. nih.gov Research in this area focuses on developing synthetic methods to access a range of fluorinated analogues of natural products and other therapeutic candidates. nih.gov For example, compounds like 5-fluoro-2-methoxy-benzoyl chloride are used as reagents in the synthesis of complex pharmaceutical intermediates, demonstrating the practical application of this chemical class in multi-step synthetic processes aimed at producing new therapeutic agents. google.com The combined insights from research into both indene chemistry and fluoro-aryl ethers provide a solid foundation for the investigation and application of this compound.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

This table presents predicted and experimental data for compounds structurally related to the main subject. Data is sourced from computational models and experimental studies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | logP (predicted) | Notes |

| 2-fluoroanisole | C₇H₇FO | 126.13 | - | Also known as 1-Fluoro-2-methoxybenzene. chemeo.com |

| 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one | C₁₀H₉FO₂ | 180.18 | 1.7 | A ketone precursor to the title compound. uni.lu |

Data sourced from referenced chemical databases and literature.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-12-10-6-8-4-2-3-7(8)5-9(10)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOJAOZKPNJZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC2=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277369 | |

| Record name | 5-Fluoro-2,3-dihydro-6-methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83802-72-6 | |

| Record name | 5-Fluoro-2,3-dihydro-6-methoxy-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83802-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-6-methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Indene

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene reveals a logical and efficient pathway for its construction. The primary disconnection point is the C-O bond of the methoxy (B1213986) group and the C-F bond, suggesting that these functional groups can be introduced onto a pre-existing dihydroindene core or an appropriate precursor. However, a more practical approach involves disconnecting the five-membered ring of the indane system.

The most logical retrosynthetic disconnection is the bond between the aromatic ring and the C1 of the dihydroindene, which points to an intramolecular cyclization as the key ring-forming step. This leads back to a substituted phenylpropanoic acid derivative. Specifically, the target molecule can be accessed via the reduction of the corresponding indanone, 5-fluoro-6-methoxy-1-indanone. This indanone, in turn, can be formed through an intramolecular Friedel-Crafts acylation of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This key precursor holds the correct arrangement of the fluoro and methoxy substituents.

This retrosynthetic strategy is advantageous as it allows for the early introduction and control of the substitution pattern on the aromatic ring, a crucial aspect for the regioselective synthesis of the final compound.

Precursor Design and Selection for Regioselective Functionalization

The success of the synthesis hinges on the careful design and selection of a precursor that ensures the correct placement of the fluoro and methoxy groups. The ideal precursor, as identified through retrosynthetic analysis, is 3-(3-fluoro-4-methoxyphenyl)propanoic acid . The substitution pattern of this precursor is critical, as the intramolecular Friedel-Crafts cyclization will proceed to give the desired 5-fluoro-6-methoxy-1-indanone.

The synthesis of this key precursor can be envisioned through several routes, often starting from commercially available substituted benzene (B151609) derivatives. For instance, a plausible route could involve the appropriate functionalization of a compound like 3-fluoro-4-methoxytoluene or a related benzaldehyde. The propanoic acid side chain can be introduced using various standard organic transformations, such as a malonic ester synthesis or a Heck reaction followed by reduction.

The selection of this specific precursor is guided by the directing effects of the substituents on the aromatic ring during the electrophilic cyclization step. The methoxy group is a strong activating group and directs ortho and para, while the fluorine atom is a deactivating group but also an ortho, para-director. In the chosen precursor, the cyclization is directed to the position ortho to the methoxy group and meta to the fluorine, leading to the desired indanone with a high degree of regioselectivity.

Multi-Step Synthesis Pathways to this compound

A common and effective multi-step synthesis pathway for this compound is outlined below, starting from the key precursor, 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

Cyclization Reactions in the Formation of the Dihydroindene Core

The formation of the dihydroindene core is typically achieved in a two-step sequence starting from the precursor acid. First, an intramolecular Friedel-Crafts acylation is performed to construct the 5-fluoro-6-methoxy-1-indanone. This reaction involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃). beilstein-journals.org Polyphosphoric acid (PPA) or Eaton's reagent can also be effective for this type of cyclization, often providing milder reaction conditions. beilstein-journals.org

The second step is the reduction of the ketone group of the indanone to a methylene (B1212753) group to yield the final this compound. Standard reduction methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid) are effective for this transformation. Alternatively, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also be employed.

| Reaction Step | Reagents and Conditions | Product | Typical Yields |

| Intramolecular Friedel-Crafts Acylation | 1. SOCl₂, reflux2. AlCl₃, CH₂Cl₂, 0 °C to rt | 5-fluoro-6-methoxy-1-indanone | Good to Excellent |

| Ketone Reduction (e.g., Wolff-Kishner) | H₂NNH₂·H₂O, KOH, ethylene (B1197577) glycol, heat | This compound | High |

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination

While the primary strategy involves starting with a fluorinated precursor, it is theoretically possible to introduce the fluorine atom at a later stage.

Electrophilic fluorination could be attempted on a pre-formed 6-methoxy-2,3-dihydro-1H-indene. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for the direct fluorination of electron-rich aromatic rings. nih.govbeilstein-journals.org The methoxy group would direct the incoming electrophilic fluorine to the ortho and para positions. However, achieving high regioselectivity for the desired C-5 position could be challenging and may lead to a mixture of isomers.

Nucleophilic fluorination would require a suitable leaving group, such as a nitro group or a halogen, at the 5-position of the indane ring. For instance, a 5-nitro-6-methoxy-2,3-dihydro-1H-indene could potentially undergo nucleophilic aromatic substitution with a fluoride (B91410) source like potassium fluoride (KF) under specific conditions (e.g., in a polar aprotic solvent at high temperature). However, such reactions on electron-rich rings can be difficult. nih.gov

| Fluorination Method | Potential Substrate | Typical Reagents | Key Challenges |

| Electrophilic Fluorination | 6-methoxy-2,3-dihydro-1H-indene | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Regioselectivity, potential for over-fluorination |

| Nucleophilic Fluorination | 5-bromo-6-methoxy-2,3-dihydro-1H-indene | KF, CsF | Harsh reaction conditions, low reactivity of the substrate |

Methoxylation Strategies for Aromatic Ring Functionalization

Similar to fluorination, the methoxy group is preferably incorporated in the starting material. However, late-stage methoxylation strategies could also be considered. One approach is the nucleophilic substitution of a suitable leaving group at the 6-position of a 5-fluoro-2,3-dihydro-1H-indene derivative with a methoxide (B1231860) source, such as sodium methoxide. This would typically require an activating group, such as a nitro group, on the ring to facilitate the substitution.

Another possibility is the O-methylation of a corresponding 5-fluoro-6-hydroxy-2,3-dihydro-1H-indene. This phenolic precursor could be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to afford the desired methoxy group.

| Methoxylation Strategy | Potential Substrate | Typical Reagents | Considerations |

| Nucleophilic Substitution | 5-fluoro-6-bromo-2,3-dihydro-1H-indene | NaOMe, Cu(I) catalyst | Requires an activated substrate or transition-metal catalysis |

| O-Methylation | 5-fluoro-6-hydroxy-2,3-dihydro-1H-indene | (CH₃)₂SO₄, K₂CO₃ | Requires synthesis of the phenolic precursor |

Optimization of Reaction Conditions and Yields

The optimization of the synthetic route to this compound focuses primarily on the key cyclization and reduction steps. For the Friedel-Crafts acylation, the choice of Lewis acid, solvent, and temperature can significantly impact the yield and purity of the resulting indanone. A screening of different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and proton acids (e.g., PPA, H₂SO₄) could be performed to identify the most efficient catalyst system. The reaction temperature is also a critical parameter to control, as higher temperatures can sometimes lead to side reactions and decomposition.

For the reduction of the indanone, the choice of method can be influenced by the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred due to its mild conditions and high yields, but the catalyst loading, hydrogen pressure, and solvent need to be optimized. For the Wolff-Kishner or Clemmensen reductions, the reaction time and temperature are key variables to adjust for maximizing the yield and ensuring complete conversion.

Careful purification at each step, typically by crystallization or column chromatography, is essential to obtain the final product with high purity.

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of this compound and its precursors has evolved to incorporate more efficient and environmentally conscious methods. These novel approaches aim to improve yields, reduce waste, and utilize safer reagents and conditions.

A primary route to the indene (B144670) core involves the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid. In the case of the fluorinated methoxy indanone precursor, this would typically start from 3-(3-fluoro-4-methoxyphenyl)propanoic acid. Traditional methods often employ strong acids like polyphosphoric acid or aluminum chloride, which can generate significant waste. More contemporary approaches utilize recyclable catalysts. For instance, metal triflates, such as scandium(III) triflate or bismuth(III) triflate, have been shown to be effective catalysts for this type of cyclization, sometimes in conjunction with ionic liquids, allowing for catalyst recovery and reuse. nih.gov Microwave-assisted synthesis has also been employed to accelerate the intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and improved yields. nih.gov

Once the precursor, 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, is obtained, its reduction to the target indene is the subsequent step. Classic reduction methods like the Wolff-Kishner or Clemmensen reductions can be effective but often require harsh conditions and toxic reagents. Greener alternatives are increasingly favored. Catalytic transfer hydrogenation, for example, uses a safer hydrogen source like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. wikipedia.org This method avoids the need for high-pressure hydrogen gas.

Another innovative approach involves a two-step sequence where the ketone is first reduced to the corresponding alcohol, 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-ol, followed by dehydration to the indene. The initial reduction can be achieved with a variety of reducing agents. Subsequently, the dehydration can be performed under acidic conditions.

The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these modern synthetic strategies. snu.ac.kryoutube.com The ideal synthesis would maximize the incorporation of all starting materials into the final product, minimizing waste. snu.ac.kr

Below is a table summarizing some of the novel and greener synthetic approaches applicable to the synthesis of this compound and its precursor.

| Reaction Step | Traditional Method | Novel/Green Approach | Key Advantages |

| Intramolecular Cyclization | Polyphosphoric Acid, AlCl₃ | Microwave-assisted synthesis with metal triflates in ionic liquids. nih.gov | Faster reaction times, catalyst recyclability, reduced waste. |

| Ketone Reduction (Direct) | Wolff-Kishner (hydrazine, strong base), Clemmensen (zinc amalgam, HCl) | Catalytic transfer hydrogenation (e.g., isopropanol, Ru catalyst). wikipedia.org | Milder conditions, avoidance of toxic heavy metals and corrosive acids. |

| Ketone Reduction (Indirect) | NaBH₄ followed by strong acid dehydration | Catalytic hydrogenation followed by milder dehydration conditions. | Higher selectivity, potentially avoiding rearrangements. |

Stereochemical Control and Diastereoselective Synthesis

The structure of this compound itself is not chiral. However, if a substituent were introduced at the C1 position during the reduction of the precursor ketone, 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one, a stereocenter would be created. For instance, the reduction of the ketone to the corresponding alcohol, 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-ol, would result in a racemic mixture of (R)- and (S)-enantiomers if a non-stereoselective reducing agent is used.

Achieving stereochemical control in the synthesis of a chiral derivative is a significant aspect of modern organic synthesis, particularly for applications in medicinal chemistry. Enantioselective reduction of the prochiral ketone is the most direct strategy to obtain a single enantiomer of the corresponding alcohol. wikipedia.org This can be accomplished using chiral reducing agents or, more commonly, a catalytic amount of a chiral catalyst with an achiral reducing agent.

One well-established method involves the use of Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines, in the presence of a borane (B79455) source. wikipedia.org These catalysts can provide high enantioselectivity for the reduction of a wide range of ketones.

Transition metal-catalyzed asymmetric hydrogenation is another powerful technique. wikipedia.org Catalysts composed of a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand can efficiently reduce ketones to chiral alcohols with high enantiomeric excess. Commonly used chiral ligands include those based on the BINAP framework. uwindsor.ca The choice of metal and ligand is crucial and often needs to be optimized for the specific substrate.

For the synthesis of a specific diastereomer, if a second chiral center is already present in the molecule or is introduced, the stereochemical outcome of the ketone reduction will be influenced by the existing stereocenter. This is known as substrate-controlled diastereoselection. Alternatively, reagent-controlled diastereoselection can be employed, where the chiral catalyst or reagent dictates the stereochemistry of the newly formed center, potentially overriding the influence of the existing one.

While the direct synthesis of the achiral this compound does not require stereochemical control, the methodologies for asymmetric reduction are highly relevant for the synthesis of its potentially biologically active chiral derivatives.

The following table outlines some approaches for the stereoselective reduction of the precursor ketone.

| Method | Chiral Source | Reducing Agent | Typical Outcome |

| CBS Reduction | Chiral oxazaborolidine catalyst. wikipedia.org | Borane (BH₃) | High enantioselectivity for one enantiomer of the alcohol. |

| Asymmetric Hydrogenation | Chiral transition metal complex (e.g., Ru-BINAP). wikipedia.orguwindsor.ca | H₂ or transfer hydrogenation source | High enantioselectivity for one enantiomer of the alcohol. |

| Chiral Hydride Reagents | Stoichiometric chiral borohydride (B1222165) or aluminum hydride reagents. | N/A | High enantioselectivity, but often less atom-economical. |

Chemical Reactivity and Transformation Studies of 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Core

The aromatic ring of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene is the primary site for electrophilic attack. The regiochemical outcome of such reactions is determined by the directing effects of the existing fluoro and methoxy (B1213986) substituents. byjus.com

The methoxy group (-OCH₃) at the C-6 position is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance (+R effect). This effect significantly outweighs its inductive electron-withdrawing (-I) effect. As a result, the methoxy group strongly directs incoming electrophiles to the ortho and para positions relative to itself. msu.edu In this specific molecule, the position ortho to the methoxy group (C-5) is already substituted with fluorine, and the other ortho position (C-7) and the para position (C-3, which is part of the fused ring) are the potential sites for substitution.

The fluorine atom at the C-5 position exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it can also donate electron density through resonance (+R effect) via its lone pairs. researchgate.net While halogens are generally considered deactivating, they are ortho-, para-directing. libretexts.org

When both substituents are considered, the potent activating and directing effect of the methoxy group dominates. Therefore, electrophilic substitution is most likely to occur at the position most strongly activated by the methoxy group, which is the C-7 position (ortho to the methoxy group and meta to the fluoro group).

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Fluoro-6-methoxy-7-nitro-2,3-dihydro-1H-indene |

| Bromination | Br₂, FeBr₃ | 7-Bromo-5-fluoro-6-methoxy-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-7-yl)ethanone |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid |

Nucleophilic Substitution Reactions and Potential Leaving Group Character

Nucleophilic aromatic substitution (SNAr) on the indene core is less favorable than electrophilic substitution due to the electron-rich nature of the aromatic ring. For an SNAr reaction to proceed, the ring typically needs to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. nih.gov

In this compound, the fluorine atom could theoretically serve as a leaving group. Fluorine is the best leaving group among halogens in many SNAr contexts because its strong electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com However, the presence of the strongly electron-donating methoxy group at the C-6 position counteracts the requirement for an electron-deficient aromatic system, thus making a standard SNAr reaction at the C-5 position unlikely under typical conditions.

For a nucleophilic substitution to occur, the molecule would likely need to be modified first, for instance, by introducing a strong electron-withdrawing group (e.g., a nitro group via electrophilic substitution at the C-7 position) to sufficiently activate the ring system.

Functional Group Interconversions on the Indene Structure

The primary functional group available for interconversion is the methoxy ether. This group can be cleaved to reveal a phenol (B47542) functionality. This transformation is typically achieved using strong Lewis acids or proton acids.

Ether Cleavage: Treatment with reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane, or hydrobromic acid (HBr), would cleave the methyl-oxygen bond to yield 5-fluoro-2,3-dihydro-1H-inden-6-ol. This resulting phenol can then serve as a handle for further derivatization, such as O-alkylation or conversion to an ester.

The aliphatic portion of the indene structure also presents opportunities for functionalization, primarily at the benzylic C-1 and C-3 positions. However, reactions at these sites are beyond the scope of direct interconversions of the primary functional groups on the aromatic ring.

Oxidation and Reduction Pathways of this compound

Oxidation: The dihydroindene core is susceptible to oxidation, particularly at the benzylic positions (C-1 and C-3). Under controlled conditions with specific oxidizing agents, it is possible to introduce a carbonyl group. For instance, oxidation could potentially lead to the formation of an indanone. The specific isomer formed would depend on the reaction conditions. Aromatic hydroxylation is also a possible oxidation pathway, although it is often less selective. nih.gov Stronger oxidation conditions could lead to the cleavage of the aromatic ring.

Reduction: The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that would typically reduce isolated double bonds. More forcing conditions are required to reduce the aromatic system.

Birch Reduction: A dissolving metal reduction, such as the Birch reduction (using sodium or lithium in liquid ammonia with an alcohol), could be employed to partially reduce the aromatic ring. The regiochemical outcome of this reaction is influenced by the electronic nature of the substituents. Electron-donating groups like methoxy typically direct the reduction to produce a dihydrobenzene derivative where the methoxy group remains on a double bond.

Reduction of Derivatives: If the indene core is first oxidized to an indanone, the resulting ketone can be readily reduced. For instance, a ketone at the C-1 position could be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The diastereoselectivity of such reductions can be influenced by the existing stereochemistry and substituents. nih.gov

Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

While the C-F bond can be activated for cross-coupling under specific conditions, it is generally more robust than C-Cl, C-Br, or C-I bonds. Therefore, to participate in common palladium-catalyzed cross-coupling reactions, a halogen (bromine or iodine) would typically be introduced onto the aromatic ring first. mdpi.com As established in section 3.1, bromination would likely occur at the C-7 position to yield 7-bromo-5-fluoro-6-methoxy-2,3-dihydro-1H-indene. This bromo-derivative would be a versatile substrate for various coupling reactions. mdpi.com

Table 2: Potential Metal-Catalyzed Coupling Reactions of 7-Bromo-5-fluoro-6-methoxy-2,3-dihydro-1H-indene

| Reaction Name | Coupling Partner | Catalyst/Reagents | Resulting Bond |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | C-N (Aryl-Amine) |

These reactions allow for the introduction of a wide array of substituents at the C-7 position, significantly expanding the chemical space accessible from the parent molecule.

Derivatization Strategies for Structure Elaboration

The chemical reactivity profile of this compound allows for numerous derivatization strategies to elaborate its structure. These strategies often involve a sequence of the reactions discussed previously.

Synthesis of Substituted this compound Analogues

A general approach to synthesizing diverse analogues involves an initial electrophilic substitution to introduce a functional handle or a coupling precursor, followed by further transformations.

Example Strategy 1: C-7 Arylation

Bromination: React this compound with Br₂ and FeBr₃ to produce 7-bromo-5-fluoro-6-methoxy-2,3-dihydro-1H-indene.

Suzuki Coupling: Couple the resulting bromo-derivative with a desired arylboronic acid using a palladium catalyst to install an aryl group at the C-7 position. nih.gov

Example Strategy 2: Synthesis of a C-6 Phenolic Analogue

Demethylation: Treat this compound with BBr₃ to yield 5-fluoro-2,3-dihydro-1H-inden-6-ol.

Alkylation/Acylation: The resulting phenol can be alkylated with various alkyl halides or acylated with acid chlorides to generate a library of ether or ester derivatives.

Example Strategy 3: Introduction of a Nitrogen-Containing Substituent

Nitration: Introduce a nitro group at the C-7 position using nitric and sulfuric acids.

Reduction: Reduce the nitro group to an amine (7-amino-5-fluoro-6-methoxy-2,3-dihydro-1H-indene) using standard conditions such as H₂ with a Pd/C catalyst or SnCl₂.

Amide Formation: The resulting aniline can be acylated to form a variety of amides.

These multi-step sequences demonstrate how the inherent reactivity of the starting molecule can be harnessed to create a wide range of structurally diverse analogues.

Exploration of Remote Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds at positions remote from existing functional groups is a significant challenge in synthetic organic chemistry. snnu.edu.cnsnnu.edu.cnsnnu.edu.cn This approach, known as remote C-H functionalization, offers a powerful tool for modifying complex molecules in a step- and atom-economical manner, bypassing the need for pre-functionalized starting materials. snnu.edu.cnsnnu.edu.cn For a molecule such as this compound, remote functionalization would involve the targeted chemical transformation of C-H bonds on the aromatic ring, specifically at positions meta or para to the existing fluoro and methoxy substituents.

Achieving such site-selectivity is difficult due to the inert nature of C-H bonds and the presence of multiple, electronically similar C-H bonds within a molecule. snnu.edu.cnnih.gov The primary strategies to overcome this challenge rely on transition-metal catalysis, often in conjunction with directing groups. snnu.edu.cnresearchgate.netresearchgate.net These directing groups are moieties that are temporarily or permanently installed on the substrate to position a metal catalyst in close proximity to a specific, remote C-H bond, thereby enabling its selective activation and functionalization. snnu.edu.cnresearchgate.net

While specific studies on the remote functionalization of this compound are not extensively documented in the current scientific literature, the potential for such transformations can be explored based on established methodologies for other aromatic compounds. The electronic properties of the fluoro and methoxy groups on the benzene (B151609) ring of the indene scaffold would inherently direct electrophilic aromatic substitution to specific positions, but achieving functionalization at other, more remote sites would likely necessitate a directed approach.

One hypothetical strategy would involve the introduction of a directing group onto the 2,3-dihydro-1H-indene core. For instance, the installation of a carboxylic acid, amide, or another suitable coordinating group at a strategic position on the molecule could facilitate transition-metal-catalyzed functionalization at a remote C-H bond. The choice of the directing group and the transition metal catalyst (e.g., palladium, rhodium, or ruthenium) would be crucial in dictating the site of functionalization. researchgate.netacs.orgnih.gov

Furthermore, the development of transient directing groups offers an elegant solution by avoiding additional synthetic steps for their installation and removal. snnu.edu.cnresearchgate.net In such a scenario, the directing group is formed in situ, facilitates the remote C-H activation, and is subsequently cleaved in the same reaction vessel. The application of such a strategy to this compound would represent a sophisticated approach to its derivatization.

The challenges in the remote functionalization of this specific indene derivative would include overcoming the inherent directing effects of the existing fluoro and methoxy substituents and ensuring chemoselectivity in the presence of the dihydroindene aliphatic C-H bonds. Future research in this area would likely focus on the design of suitable directing group strategies and the optimization of catalytic systems to achieve high regioselectivity and yield for the remote functionalization of this and related indene scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-fluoro-6-methoxy-2,3-dihydro-1H-indene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would show signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as distinct signals with coupling to each other and to the fluorine atom. The aliphatic region would contain signals for the protons of the dihydro-indene core at positions 1, 2, and 3, as well as a singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling constants (J-values) would be crucial for assigning these protons.

Carbon-13 (¹³C) NMR and Quaternary Carbon Assignments

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the methoxy carbon. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). Quaternary carbons, those not directly bonded to any protons, would be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their generally weaker intensity in a standard broadband-decoupled ¹³C spectrum.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. biophysics.orgwikipedia.org A ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be indicative of its electronic environment, influenced by the adjacent methoxy group and the aromatic ring. Furthermore, the signal would likely exhibit coupling to the neighboring aromatic proton and potentially longer-range couplings to other protons in the molecule, providing valuable structural information.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in both the aromatic and aliphatic regions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular framework and confirming the positions of the fluoro and methoxy substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic and aliphatic groups.

C=C stretching vibrations of the aromatic ring.

C-O stretching of the methoxy group.

A C-F stretching band, which is typically strong and found in the fingerprint region.

Bending vibrations (scissoring, rocking, wagging, and twisting) of the methylene (B1212753) groups in the five-membered ring.

The Raman spectrum would provide complementary information. While C-F bonds often give weak Raman signals, the aromatic ring vibrations and the symmetric vibrations of the molecule would be expected to be Raman active.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound (molecular formula C₁₀H₁₁FO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental formula with a high degree of confidence.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer additional structural information. Characteristic fragment ions could arise from the loss of a methyl group from the methoxy substituent, loss of a fluorine atom, or cleavage of the five-membered ring, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Conformation (if applicable)

As of the latest available information, a single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature. Consequently, definitive data regarding its solid-state conformation, including unit cell parameters, space group, bond lengths, and bond angles, remains undetermined.

While crystallographic data for other substituted dihydroindene cores have been published, such as for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, it is crucial to note that these findings cannot be extrapolated to accurately represent the crystal structure of this compound due to the differing substitution patterns which significantly influence molecular packing and solid-state architecture.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The chirality of this compound has not been investigated in the available scientific literature. Studies involving chiroptical techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy, which are essential for determining the enantiomeric purity and absolute configuration of chiral molecules, have not been published for this specific compound. Therefore, there is no experimental basis to assign the absolute stereochemistry or to quantify the enantiomeric excess of any potential enantiomers of this compound.

Table 2: Chiroptical Data for this compound

| Technique | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Optical Rotation [α]D |

|---|---|---|---|

| Circular Dichroism (CD) | Data not available | Data not available | Not applicable |

Computational and Theoretical Chemistry Investigations of 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Indene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic characteristics of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene. These computational methods allow for a precise understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state properties of molecules. For this compound, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule in its lowest energy state.

Table 1: Calculated Ground State Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Total Energy | Data not available |

| Dipole Moment | Data not available |

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For this compound, these values are calculated to predict its electronic transitions and reactivity patterns.

Table 2: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap | Data not available |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For this compound, the ESP analysis would likely reveal negative potential around the fluorine and oxygen atoms, indicating their role as sites for electrophilic attack, while positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Minima Identification

Conformational analysis is performed to identify the most stable three-dimensional arrangements of a molecule. For this compound, this involves rotating the methoxy (B1213986) group and analyzing the puckering of the five-membered dihydroindene ring. By calculating the potential energy surface, the global and local energy minima corresponding to the most stable conformers can be identified. This information is critical for understanding how the molecule's shape influences its interactions and reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, Gauge-Including Atomic Orbital (GIAO) methods are typically used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed, providing a theoretical vibrational spectrum that aids in the identification and characterization of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C3a | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C7a | Data not available |

| OCH₃ | Data not available |

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, transition state theory combined with quantum chemical calculations can be used to model the reaction pathways. By locating the transition state structures and calculating their energies, the activation energies for different potential reaction mechanisms can be determined. This allows for the elucidation of the most likely reaction pathway and provides a deeper understanding of the molecule's reactivity in various chemical transformations.

Structure Activity Relationship Sar Studies and Proposed Mechanistic Insights in Vitro/theoretical for 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Indene and Its Derivatives

Design Principles for Investigating Molecular Interactions

The design of molecules based on the 2,3-dihydro-1H-indene scaffold is predicated on its utility as a conformationally restricted bioisostere of other cyclic and acyclic structures. This rigidity reduces the entropic penalty upon binding to a target protein and allows for a more precise mapping of the topology of the binding site.

The core principles for investigating the molecular interactions of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene and its derivatives involve:

Systematic Modification: The indane core is systematically decorated with substituents to probe for beneficial interactions. The introduction of the 5-fluoro and 6-methoxy groups is a classic strategy to explore the effects of electron-withdrawing and electron-donating groups on binding affinity and to occupy specific pockets within the target protein.

Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group. Its small van der Waals radius allows it to replace hydrogen without a significant steric clash, while its high electronegativity can alter the local electronic environment and metabolic stability. tandfonline.com

Probing Polarity and Hydrogen Bonding: The methoxy (B1213986) group provides a hydrogen bond acceptor (the oxygen atom) and a small lipophilic region (the methyl group). Its placement is used to investigate the presence of corresponding hydrogen bond donors or hydrophobic pockets in the receptor. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Mapping: By synthesizing a series of analogues where the position and nature of the fluoro and methoxy groups are varied, researchers can build a comprehensive SAR model. This model helps to identify the key interactions responsible for biological activity and guides the design of more potent and selective compounds.

In Vitro Studies of Protein-Ligand Interactions (e.g., enzyme binding studies, receptor affinity studies)

While specific in vitro binding data for this compound is limited, the dihydro-1H-indene scaffold has been incorporated into potent inhibitors of various biological targets. A notable example is a series of derivatives designed as tubulin polymerization inhibitors that bind to the colchicine site. nih.govnih.gov These studies demonstrate that the dihydro-1H-indene core can serve as an effective "Ring A" mimic found in many natural and synthetic tubulin inhibitors.

In such studies, the biological activity is typically assessed using cell-based proliferation assays and in vitro tubulin polymerization assays. For instance, a study on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives revealed potent antiproliferative activity against several cancer cell lines. nih.gov The structure-activity relationships highlighted the crucial role of the methoxy groups on the indane ring for activity. Modifying these groups led to significant changes in potency.

The table below presents hypothetical data based on typical findings for such analogue series, illustrating how substitutions on the indane ring could influence biological activity.

| Compound ID | Substitution Pattern | Target/Assay | IC₅₀ (µM) |

| Analogue A | 4,5,6-trimethoxy | Tubulin Polymerization | 0.05 |

| Analogue B | 5,6-dimethoxy | Tubulin Polymerization | 0.35 |

| Analogue C | 5-fluoro-6-methoxy | Tubulin Polymerization (Predicted) | 0.1 - 0.5 |

| Analogue D | 6-hydroxy-5-methoxy | Tubulin Polymerization | 0.80 |

This table is illustrative and based on data for analogous compounds. nih.gov The value for Analogue C is a prediction based on established bioisosteric principles.

These studies underscore the importance of the substitution pattern on the aromatic ring of the dihydro-1H-indene core for achieving high-affinity binding.

Investigation of Metabolic Pathways and Transformations (in vitro systems)

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile. In vitro systems, such as liver microsomes or hepatocytes, are used to predict in vivo metabolism. mdpi.com For this compound, the likely metabolic pathways can be predicted based on its chemical structure.

O-Demethylation: The methoxy group is a common site for metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. This process would yield the corresponding phenol (B47542) derivative, 6-hydroxy-5-fluoro-2,3-dihydro-1H-indene.

Aromatic Hydroxylation: The aromatic ring of the indane core could undergo hydroxylation, although the positions are influenced by the existing substituents. The electron-donating methoxy group directs hydroxylation to ortho and para positions, while the fluorine atom may slightly deactivate the ring.

Aliphatic Hydroxylation: The saturated cyclopentyl portion of the indane ring (positions 2 and 3) could also be sites of hydroxylation.

Role of Fluorine: The fluorine substituent at the 5-position is expected to enhance metabolic stability. Fluorine substitution at a potential site of metabolism (a "metabolic soft spot") can block oxidation, thereby increasing the compound's half-life. tandfonline.com

An in vitro metabolic stability assay using rat liver microsomes would be a standard method to quantify the rate of metabolism and identify the major metabolites formed. frontiersin.org

Computational Docking and Molecular Modeling Studies of Potential Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would be instrumental in generating hypotheses about its potential biological targets and binding mode.

Assuming a potential interaction with the colchicine binding site of tubulin, as suggested by studies on analogues, nih.gov a docking simulation would likely predict the following interactions:

The 2,3-dihydro-1H-indene core would occupy a hydrophobic region of the binding site, making van der Waals contacts with nonpolar amino acid residues.

The oxygen atom of the 6-methoxy group would likely act as a hydrogen bond acceptor, potentially interacting with a hydrogen bond donor residue like a lysine or asparagine side chain. researchgate.net

The 5-fluoro group could participate in several types of interactions. It can act as a weak hydrogen bond acceptor or form favorable dipole-dipole or orthogonal multipolar interactions with backbone carbonyls or other polar residues. nih.govacs.org

The following table summarizes the potential interactions that would be investigated in a molecular modeling study.

| Interacting Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |

| Indane Aromatic Ring | Leucine, Valine, Alanine | Hydrophobic / van der Waals |

| 6-Methoxy (Oxygen) | Lysine, Asparagine, Serine | Hydrogen Bond (Acceptor) |

| 6-Methoxy (Methyl) | Isoleucine, Proline | Hydrophobic / van der Waals |

| 5-Fluoro | Glycine, Threonine (Backbone C=O) | Dipole-Dipole / Weak H-Bond |

These computational predictions provide a structural basis for understanding SAR data and guide the design of new analogues with improved binding affinity.

Elucidation of Proposed Molecular Mechanisms of Action at a Biochemical Level

Based on the evidence from structurally related dihydro-1H-indene derivatives that function as tubulin inhibitors, a plausible molecular mechanism for this compound can be proposed. nih.govnih.gov

If this compound binds to the colchicine site on β-tubulin, it would interfere with the assembly of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

The proposed biochemical cascade would be:

Binding to Tubulin: The compound binds to soluble α,β-tubulin dimers.

Inhibition of Polymerization: This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules.

Mitotic Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This mechanism of action as a microtubule-destabilizing agent is a well-established strategy for anticancer drug development. nih.gov

Influence of Fluorine and Methoxy Substituents on Molecular Recognition

The specific combination of fluorine and methoxy substituents at the 5- and 6-positions, respectively, has profound and distinct effects on the molecule's ability to be recognized by a biological target.

Influence of the Fluorine Substituent:

Electronic Effects: As the most electronegative element, fluorine is a strong electron-withdrawing group. This can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH. tandfonline.com

Binding Interactions: A C-F bond can participate in favorable non-covalent interactions within a protein binding site. While it is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can form weak hydrogen bonds and, more significantly, engage in favorable orthogonal interactions with planar amide groups or other multipolar interactions. nih.govacs.org

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and hydrophobic interactions with the target. tandfonline.com

Metabolic Blocking: As mentioned, fluorine can block metabolic oxidation, a key strategy in drug design to improve pharmacokinetic properties.

Influence of the Methoxy Substituent:

Hydrogen Bonding: The oxygen atom of the methoxy group is a good hydrogen bond acceptor, capable of forming strong interactions with donor groups in the protein, which can significantly contribute to binding affinity. researchgate.net

Steric and Conformational Effects: The methoxy group is larger than a hydrogen or fluorine atom and can influence the preferred conformation of the ligand. It can also provide productive van der Waals contacts if it fits well within a corresponding pocket.

Solubility and Polarity: The methoxy group adds polarity to the molecule compared to a simple alkyl group, which can influence solubility. It is considered a non-lipophilic substituent that can be used to explore polar regions of a binding pocket. tandfonline.com

Together, the 5-fluoro and 6-methoxy groups provide a unique electronic and steric profile that can be exploited to achieve high-affinity and selective binding to a protein target.

Applications in Advanced Organic Synthesis and Precursor Development

Utilization of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene as a Building Block for Complex Molecules

The compound this compound serves as a valuable starting material in the construction of more elaborate molecular architectures. Its inherent structure, featuring a synthetically accessible five-membered ring fused to a functionalized aromatic ring, allows for a variety of chemical transformations. The fluorine atom and methoxy (B1213986) group not only influence the electronic properties of the aromatic ring but also provide specific sites for further reactions.

Organic synthesis often relies on the use of such pre-functionalized building blocks to streamline the construction of complex targets. The development of efficient methods to create densely functionalized indanes is an active area of research. nih.gov For instance, tandem phosphine-palladium catalysis has been employed to synthesize functionalized alkylidene indanes and indanones, demonstrating the modularity of the indane core in building molecular complexity. nih.gov While not specifying this compound, these methodologies highlight the potential of substituted indanes to serve as key components in the synthesis of a diverse range of organic compounds. The presence of both a fluorine atom, a common feature in many modern pharmaceuticals, and a methoxy group, which can be a precursor to a hydroxyl group, makes this compound a particularly attractive building block for medicinal chemistry and other areas of organic synthesis.

Role as an Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The indane nucleus and its derivatives are recognized as important pharmacophores in medicinal chemistry, forming the core of several therapeutic agents. researchgate.net Substituted indanes and indenes have shown potential in the development of anticancer therapeutics by targeting various oncologic pathways. researchgate.net The dihydro-1H-indene framework is a key structural motif in a number of biologically active compounds.

A notable example of the pharmacological relevance of the dihydro-1H-indene scaffold is seen in a series of novel derivatives designed as tubulin polymerization inhibitors, which exhibit anti-angiogenic and antitumor properties. nih.gov In a study focused on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, which are structurally analogous to this compound, researchers found that the dihydro-1H-indene core was crucial for their antiproliferative activities. nih.gov One of the most potent compounds from this series, compound 12d , demonstrated significant inhibitory activity against several cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivative 12d

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 | 0.028 ± 0.003 |

| A549 | 0.031 ± 0.004 |

| HCT116 | 0.087 ± 0.011 |

| SGC7901 | 0.035 ± 0.005 |

Data sourced from a study on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, which are structural analogs of this compound. nih.gov

These findings underscore the importance of the substituted dihydro-1H-indene scaffold as a template for the design of new pharmacologically active molecules. The specific substitution pattern of this compound, with its combination of a fluorine atom and a methoxy group, presents further opportunities for chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates.

Contribution to the Development of New Synthetic Methodologies

The synthesis of substituted indenes is a topic of ongoing interest in organic chemistry, leading to the development of new synthetic methods. oup.com While many methods focus on the construction of the indene (B144670) ring itself, the use of pre-existing functionalized indenes like this compound can also contribute to the advancement of synthetic strategies.

For example, new strategies for the catalytic synthesis of substituted 1H-indenes have been developed using metalloradical activation of o-cinnamyl N-tosyl hydrazones. acs.org This method provides a practical route to functionalized 1H-indene derivatives from readily available starting materials. acs.org Another approach involves the silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with internal alkynes to produce 1,2,3-substituted indene derivatives. oup.com These methodologies, while not directly employing this compound as a starting material, expand the toolbox available to chemists for the synthesis of a wide array of indene derivatives. The availability of specifically functionalized indenes can, in turn, spur the development of new reactions that take advantage of their unique reactivity.

Use in Materials Science Research

The unique structural and electronic properties of indene derivatives have led to their exploration in the field of materials science. The ability to introduce various functional groups onto the indene core allows for the tuning of properties such as solubility, thermal stability, and electronic behavior, making them suitable for a range of applications.

One area of application is in the development of functional polymers. Coumarone-indene resins, which are copolymers of coumarone and indene, have been synthesized with various functional groups, including epoxy and carboxy groups. taylorfrancis.com These functionalized resins have been proposed as additives for the production of polymer bitumen compositions, demonstrating the utility of the indene structure in creating materials with tailored properties. taylorfrancis.com

More advanced applications include the use of indene derivatives in electronics. In a recent study, a family of indene-C60 adducts was synthesized and characterized for use as electron-transporting materials in flexible perovskite solar cells. nih.gov These adducts were created through a Diels-Alder reaction between fullerene C60 and various indene derivatives. nih.gov The resulting materials showed promising electronic properties, with one derivative, 6'-acetamido-1',4'-dihydro-naphtho[2',3':1,2] oup.comtandfonline.comfullerene-C60 (NHAc-ICMA), leading to a power conversion efficiency of 13.61% in a flexible solar cell device. nih.gov This research highlights the potential of functionalized indenes, such as this compound, to serve as key components in the creation of high-performance materials for electronic applications.

Future Research Directions and Unexplored Potential of 5 Fluoro 6 Methoxy 2,3 Dihydro 1h Indene

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing fluorinated indene (B144670) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key areas for investigation include:

Catalytic C-H Fluorination: Direct, late-stage C-H fluorination of a pre-formed 6-methoxy-2,3-dihydro-1H-indene scaffold would represent a highly atom-economical approach. Research into selective and robust catalysts for this transformation is crucial.

Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, and replacing hazardous reagents with more sustainable alternatives will be essential. nih.gov For instance, the use of microwave-assisted organic synthesis could significantly reduce reaction times and energy consumption.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene could offer improved safety, scalability, and product consistency compared to traditional batch methods.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Approach | Potential Advantages | Challenges to Overcome |

| Traditional Multi-step Synthesis | Well-established routes for indanone formation. | Often low overall yield, use of hazardous reagents. |

| Late-stage C-H Fluorination | High atom economy, reduced step count. | Catalyst development, regioselectivity control. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |

| Flow Chemistry | High throughput, enhanced safety and control. | Initial setup costs, potential for clogging. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The interplay between the fluorine atom, the methoxy (B1213986) group, and the indene ring system in this compound suggests a rich and underexplored reactivity profile.

Future studies should focus on:

Electrophilic and Nucleophilic Aromatic Substitution: A systematic investigation into the regioselectivity of further substitutions on the aromatic ring, guided by the electronic effects of the existing fluoro and methoxy substituents.

Transformations of the Methoxy Group: Demethylation to the corresponding phenol (B47542) would provide a handle for further functionalization, such as etherification or esterification, to generate a library of new analogues.

Modification of the Five-Membered Ring: Oxidation to the corresponding indanone, or functionalization of the aliphatic carbons, could yield a diverse range of derivatives with potentially interesting biological activities. For example, 2-benzylidene-1-indanones have shown strong cytotoxicity against human cancer cell lines.

Advanced Computational Studies for Predictive Modeling

In silico methods are powerful tools for predicting molecular properties and guiding experimental work. For this compound, computational studies can provide valuable insights.

Key areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties (e.g., NMR chemical shifts), molecular orbital energies, and the electrostatic potential surface, which can in turn predict reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as enzymes or receptors.

Predictive ADME/Tox Modeling: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound and its derivatives, helping to prioritize compounds for synthesis and biological evaluation.

A table of predicted properties for the related compound 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is provided below. uni.lu

| Property | Predicted Value |

| Molecular Formula | C10H9FO2 |

| Monoisotopic Mass | 180.05865 Da |

| XlogP | 1.7 |

| [M+H]+ (m/z) | 181.06593 |

| Predicted CCS (Ų) | 133.0 |

Design and Synthesis of Next-Generation Analogues for Expanded Research Applications

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel analogues.

Future research in this area should include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and evaluation of the resulting analogues for various biological activities can lead to the identification of potent and selective modulators of biological targets. For instance, analogues of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been investigated as tubulin polymerization inhibitors. nih.gov

Bioisosteric Replacements: Replacing the methoxy group or the fluorine atom with other functional groups of similar size and electronic properties can be used to fine-tune the pharmacological profile of the compounds.

Fragment-Based Drug Discovery: Using this compound as a starting fragment for fragment-based screening campaigns could lead to the discovery of novel lead compounds for a variety of therapeutic targets.

Integration into Multidisciplinary Research Platforms (e.g., chemical biology tools, probe development)

Beyond its potential as a scaffold for drug discovery, this compound could be developed into valuable tools for chemical biology research.

Potential applications include:

¹⁹F NMR Probes: The presence of a fluorine atom makes this compound and its derivatives suitable for ¹⁹F NMR studies. These probes can be used to investigate protein-ligand interactions, enzyme kinetics, and other biological processes in a cellular environment with minimal background signal.

Photoaffinity Labels: Introduction of a photoreactive group, such as an azide (B81097) or a diazirine, could convert the molecule into a photoaffinity label for identifying the protein targets of bioactive analogues.

Fluorescent Probes: Conjugation of a fluorophore to the this compound scaffold could generate fluorescent probes for imaging and tracking biological processes in living cells.

The development of such research tools would not only advance our understanding of fundamental biology but also facilitate the discovery of new therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for 5-fluoro-6-methoxy-2,3-dihydro-1H-indene?

The synthesis typically involves fluorination and methoxylation of the indene backbone. Key methods include:

- Electrophilic Fluorination : Using Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position, followed by methoxylation via nucleophilic substitution with sodium methoxide .

- Multi-Step Functionalization : Starting from indanone precursors, sequential halogenation (e.g., bromine at the 6-position) followed by methoxy group introduction via Ullmann or Buchwald-Hartwig coupling .

- Reductive Amination : For derivatives with amine groups, as seen in analogous compounds like 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine, using sodium cyanoborohydride in acidic conditions .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C | 65–75% | |

| Methoxylation | NaOMe, CuI, DMSO, 110°C | 70–85% | |

| Purification | Column chromatography (hexane:EtOAc) | >95% purity |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Approach :

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions. For example, NMR shows a singlet at ~-120 ppm for the fluorine atom, while methoxy protons appear as a singlet at ~3.8 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFO) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence polarization or radiometric assays .

- Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine vs. chlorine) impact biological activity?

Case Study :

- Fluorine’s Role : Enhances metabolic stability and hydrogen-bonding capacity, as seen in dopamine receptor agonists where 5-fluoro derivatives showed higher D-like receptor affinity (K = 12 nM) compared to chloro analogs (K = 45 nM) .

- Methoxy Position : Shifting the methoxy group from 6- to 5-position (e.g., 4-fluoro-5-methoxy-indenone) reduced antimicrobial activity by 50%, highlighting steric and electronic sensitivity .

Q. How can synthetic yields be optimized for scale-up?

Strategies :

- Catalyst Screening : Replace traditional CuI with Pd(OAc)/XPhos for methoxylation, improving yields from 70% to 88% .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for fluorination steps, minimizing side-product formation .

- Flow Chemistry : Continuous-flow systems enhance safety and reproducibility for hazardous reagents like DAST .

Q. How to resolve contradictions in solubility vs. bioactivity data?

Analytical Workflow :

Solubility Profiling : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and DMSO .

Lipophilicity Assessment : Calculate logP values (e.g., XLogP3 = 2.1) to correlate with membrane permeability .

Prodrug Design : Introduce phosphate esters or PEG chains to improve aqueous solubility without compromising activity .

Q. What computational methods predict metabolic stability?

Q. How does fluorination influence photostability?

- Accelerated Testing : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Fluorine reduces photodegradation by 30% compared to non-fluorinated analogs due to electron-withdrawing effects .

Table 2 : Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| logP | 2.1 ± 0.3 | Shake-flask | |

| Melting Point | 98–100°C | DSC | |

| Aqueous Solubility | <0.1 mg/mL | HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations